molecular formula C11H13NO2S B1230030 Tifemoxone CAS No. 39754-64-8

Tifemoxone

Cat. No.: B1230030
CAS No.: 39754-64-8
M. Wt: 223.29 g/mol
InChI Key: NIPRGEWHJUTVQK-UHFFFAOYSA-N
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Description

. It possesses certain pharmacological properties that make it a subject of interest in the field of medicinal chemistry.

Preparation Methods

The synthesis of Tifemoxone involves several steps. The primary synthetic route includes the reaction of phenoxymethyl-6 with tetrahydroxa-zine-1, 3 thione-2 under controlled conditions. The reaction conditions typically involve specific temperatures and catalysts to ensure the desired product is obtained . Industrial production methods may involve scaling up this process, ensuring that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Tifemoxone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tifemoxone has been studied for its potential use in various fields:

Mechanism of Action

The mechanism by which Tifemoxone exerts its effects involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter levels in the brain, thereby exerting its antidepressant effects. The exact pathways and molecular targets involved are still under investigation, but it is known to affect the levels of triiodothyronine and other thyroid hormones .

Comparison with Similar Compounds

Tifemoxone can be compared with other compounds that have similar structures or pharmacological properties. Some of these compounds include:

This compound’s uniqueness lies in its specific combination of substituents and its potential as an antidepressant, which distinguishes it from other similar compounds.

Properties

IUPAC Name

6-(phenoxymethyl)-1,3-oxazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c15-11-12-7-6-10(14-11)8-13-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPRGEWHJUTVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=S)OC1COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865969
Record name Tetrahydro-6-(phenoxymethyl)-2H-1,3-oxazine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39754-64-8
Record name Tetrahydro-6-(phenoxymethyl)-2H-1,3-oxazine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39754-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tifemoxone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039754648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydro-6-(phenoxymethyl)-2H-1,3-oxazine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tifemoxone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIFEMOXONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09I93HJ3Y4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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